(2-Fluorocyclobutyl)methanamine

Medicinal Chemistry Physicochemical Property Optimization pKa Modulation

(2-Fluorocyclobutyl)methanamine (CAS 1582719-54-7) is a fluorinated primary amine featuring a four-membered cyclobutyl ring with a fluorine substituent at the 2-position. This compound is a key member of the fluorinated cyclobutylamine class, which is increasingly employed as rigid, three-dimensional building blocks in medicinal chemistry to fine-tune the physicochemical properties of drug candidates.

Molecular Formula C5H10FN
Molecular Weight 103.14
CAS No. 1582719-54-7
Cat. No. B2636776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluorocyclobutyl)methanamine
CAS1582719-54-7
Molecular FormulaC5H10FN
Molecular Weight103.14
Structural Identifiers
SMILESC1CC(C1CN)F
InChIInChI=1S/C5H10FN/c6-5-2-1-4(5)3-7/h4-5H,1-3,7H2
InChIKeyIFFWJPPRKXYGIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procure (2-Fluorocyclobutyl)methanamine (CAS 1582719-54-7): A Unique Fluorinated Cyclobutylamine Building Block


(2-Fluorocyclobutyl)methanamine (CAS 1582719-54-7) is a fluorinated primary amine featuring a four-membered cyclobutyl ring with a fluorine substituent at the 2-position [1]. This compound is a key member of the fluorinated cyclobutylamine class, which is increasingly employed as rigid, three-dimensional building blocks in medicinal chemistry to fine-tune the physicochemical properties of drug candidates [2]. Its structure is defined by the molecular formula C5H10FN and a molecular weight of 103.14 g/mol .

Why Generic (2-Fluorocyclobutyl)methanamine Analogs Are Not Interchangeable


In medicinal chemistry programs, substituting one building block for another without rigorous evaluation can derail a project due to unforeseen changes in a lead compound's drug-like properties. While (2-Fluorocyclobutyl)methanamine may appear similar to its non-fluorinated parent, cyclobutylmethanamine, or its regioisomer, (3-fluorocyclobutyl)methanamine, the introduction and precise placement of the fluorine atom profoundly alters key physicochemical parameters [1]. These alterations, including changes in amine basicity (pKa) and lipophilicity (LogP), directly impact a molecule's solubility, membrane permeability, and target binding, making experimental validation and careful selection of the specific building block essential [2].

Quantitative Differentiation Data for (2-Fluorocyclobutyl)methanamine vs. Analogs


Altered Amine Basicity (pKa) Relative to Non-Fluorinated Parent

Fluorination significantly reduces the basicity of the primary amine. The non-fluorinated parent compound, cyclobutylmethanamine, has a predicted pKa of 10.22 for its conjugate acid, classifying it as a strong base [1]. In contrast, the introduction of a fluorine atom at the 2-position of the cyclobutyl ring in (2-fluorocyclobutyl)methanamine lowers the measured pKa to approximately 8.7 [2]. This reduction in basicity of about 1.5 log units fundamentally alters the compound's ionization state at physiological pH, which is critical for influencing oral bioavailability and CNS penetration.

Medicinal Chemistry Physicochemical Property Optimization pKa Modulation

Modulated Lipophilicity (LogP) Driven by Stereochemistry

The stereochemistry of fluorination on the cyclobutyl ring is a key determinant of lipophilicity. A study on functionalized cyclobutane building blocks demonstrated that cis-1,2-disubstituted cyclobutanes exhibit significantly lowered lipophilicity compared to their trans-isomeric counterparts [1]. As a cis-1,2-disubstituted derivative, (2-fluorocyclobutyl)methanamine can be expected to possess lower LogP values than a corresponding trans-2-fluorocyclobutyl analog. This difference is attributed to conformational effects that influence the compound's interaction with aqueous and lipid environments.

Lipophilicity Optimization Conformational Analysis Drug Design

Established Industrial-Scale Synthesis Route

A dedicated patent application (CN-112279759-A) specifically addresses the industrial-scale synthesis of 2-fluorocyclobutyl methylamine and its intermediates [1]. The patent identifies and solves the prior technical problem of a lack of suitable industrial synthesis methods, providing a scalable five-step route that includes selective fluorination, sulfonylation, nucleophilic substitution, and reduction/deprotection steps. This contrasts with the absence of such dedicated, large-scale processes for many closely related mono-fluorinated cyclobutylamine analogs, which are often only available via small-scale custom synthesis.

Process Chemistry Scale-up Synthesis Building Block Supply

Key Application Scenarios for (2-Fluorocyclobutyl)methanamine in Drug Discovery


Optimizing Lead Compound Lipophilicity via Bioisosteric Replacement

Medicinal chemists seeking to lower the LogP of a lead compound without introducing additional hydrogen bond donors or acceptors can use (2-fluorocyclobutyl)methanamine as a bioisostere. Its cis-1,2-disubstituted cyclobutane scaffold is reported to confer significantly lower lipophilicity compared to trans-isomers, offering a direct structural solution for improving aqueous solubility and reducing logP [1].

Fine-Tuning Amine Basicity for Enhanced Pharmacokinetics

Researchers aiming to modulate the pKa of a primary amine pharmacophore can leverage the electron-withdrawing effect of the 2-fluoro substituent. By incorporating (2-fluorocyclobutyl)methanamine, the amine's basicity is reduced by approximately 1.5 log units compared to its non-fluorinated parent (pKa 10.22 vs. 8.7), which can be used to increase the fraction of the neutral, membrane-permeable species at physiological pH [1][2].

Sourcing a Scalable Building Block for Advanced Preclinical Studies

For projects advancing beyond the hit-to-lead stage, supply chain reliability is paramount. The availability of a patented, multi-step industrial synthesis for (2-fluorocyclobutyl)methanamine [3] provides a clear pathway to secure larger quantities with defined purity and cost, de-risking the transition from milligram-scale screening to gram-scale in vivo studies.

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